molecular formula C26H23N3O5 B1487264 Clavatustide B CAS No. 1581723-72-9

Clavatustide B

Cat. No.: B1487264
CAS No.: 1581723-72-9
M. Wt: 457.5 g/mol
InChI Key: RMBRIHHFOHNDLL-JOCHJYFZSA-N
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Description

Clavatustide B is a cyclodepsipeptide compound isolated from the marine fungus Aspergillus clavatus. It has garnered significant attention due to its potent anti-proliferative properties, particularly against various cancer cell lines . This compound is part of a broader class of cyclic peptides known for their therapeutic potential in oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The enantiopure synthesis of Clavatustide B involves a seven-step synthetic protocol starting from commercially available ®-phenyllactic acid . The synthesis includes steps such as esterification, cyclization, and purification to achieve the desired enantiomeric purity.

Industrial Production Methods: Industrial production of this compound can be achieved through fermentation. The process involves inoculating activated Aspergillus clavatus into a fermentation culture solution. After fermentation, the mycelium and broth are separated, followed by chromatographic separation and purification to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Clavatustide B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or stability.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include phenyllactic acid, various esterification agents, and cyclization catalysts. The reactions typically occur under controlled temperature and pH conditions to ensure high yield and purity .

Major Products: The primary product of these reactions is this compound itself, along with its enantiomers and other cyclodepsipeptide derivatives. These products are evaluated for their biological activity and potential therapeutic applications .

Scientific Research Applications

Clavatustide B has been extensively studied for its anti-cancer properties. It has shown significant anti-proliferative activity against various cancer cell lines, including cervical cancer (HeLa), hepatocellular carcinoma (HepG2), and others . The compound induces cell cycle arrest, particularly at the G1 phase, thereby inhibiting the proliferation of cancer cells .

In addition to its anti-cancer properties, this compound is also being explored for its potential use in other therapeutic areas, such as anti-inflammatory and antimicrobial treatments. Its unique structure and biological activity make it a promising candidate for drug development .

Comparison with Similar Compounds

  • Clavatustide A
  • Other cyclodepsipeptides with anti-cancer properties

Properties

IUPAC Name

(15R)-15-benzyl-13-methyl-16-oxa-2,10,13-triazatricyclo[16.4.0.04,9]docosa-1(22),4,6,8,18,20-hexaene-3,11,14,17-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5/c1-29-16-23(30)27-20-13-7-5-11-18(20)24(31)28-21-14-8-6-12-19(21)26(33)34-22(25(29)32)15-17-9-3-2-4-10-17/h2-14,22H,15-16H2,1H3,(H,27,30)(H,28,31)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBRIHHFOHNDLL-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)OC(C1=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)O[C@@H](C1=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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